Technical Monograph: 2-Bromo-7H-purine-6-thiol (CAS 139244-00-1)
Technical Monograph: 2-Bromo-7H-purine-6-thiol (CAS 139244-00-1)
High-Fidelity Scaffold for Nucleoside Analog & Antimetabolite Development
Executive Summary
2-Bromo-7H-purine-6-thiol (CAS 139244-00-1), often referred to as 2-bromo-6-mercaptopurine , represents a critical intermediate in the synthesis of pharmacologically active purine derivatives. Unlike its parent compound 6-mercaptopurine (6-MP), the presence of the bromine atom at the C2 position introduces a versatile electrophilic handle. This allows for sequential, regioselective functionalization—first at the sulfur atom (S-alkylation) and subsequently at the C2 position (nucleophilic aromatic substitution)—making it an indispensable scaffold for developing Toll-like receptor (TLR) agonists , CDK inhibitors , and antiviral nucleoside analogs .
This guide synthesizes the physicochemical behavior, synthetic pathways, and experimental protocols required to utilize this compound effectively in high-stakes drug discovery environments.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound exists in a tautomeric equilibrium, predominantly favoring the thione form (6-thioxo) in neutral aqueous media, a critical factor when designing nucleophilic substitution reactions.
| Property | Data |
| CAS Number | 139244-00-1 |
| IUPAC Name | 2-bromo-7H-purine-6-thiol |
| Synonyms | 2-Bromo-6-mercaptopurine; 2-Bromo-1,7-dihydro-6H-purine-6-thione |
| Molecular Formula | C₅H₃BrN₄S |
| Molecular Weight | 231.07 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, dilute aqueous alkali (NaOH); poorly soluble in water/ethanol |
| pKa (approx) | ~7.8 (thiol/thione), ~10.5 (N-H deprotonation) |
| Storage | -20°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen) recommended |
Structural Tautomerism
Understanding the thione-thiol tautomerism is essential for predicting reactivity. In solution, the proton resides primarily on N1, creating the thione (C=S) character. However, in the presence of base, the thiolate anion (
Figure 1: Tautomeric equilibrium and activation to the thiolate anion.[1]
Synthetic Routes & Manufacturing Logic
The synthesis of 2-bromo-6-mercaptopurine requires navigating the differential electrophilicity of the purine ring positions. Two primary routes exist: Regioselective Displacement (from 2,6-dibromopurine) and Sandmeyer Bromination (from thioguanine).
Route A: Regioselective Nucleophilic Displacement (Preferred)
This route exploits the electronic disparity between C6 and C2. The C6 position is more electron-deficient due to the para-like relationship with N9 (in the 9H-tautomer) or N7, making it significantly more susceptible to
-
Precursor: 2,6-Dibromopurine.
-
Reagent: NaSH (1.1 eq) or Thiourea.
-
Solvent: Ethanol/Water or DMF.
-
Selectivity: >95% C6 substitution.
Route B: Sandmeyer-Type Bromination
Starting from 2-amino-6-mercaptopurine (Thioguanine), the exocyclic amine is diazotized. This is challenging due to the sensitivity of the thiol group to oxidation by nitrous acid (
Figure 2: Comparative synthetic pathways. Route A is preferred for scale and purity.
Reactivity & Functionalization Strategy
For drug development, CAS 139244-00-1 acts as a bifunctional scaffold. The reactivity order is strictly S-alkylation > C2-Amination .
S-Alkylation (Thioether Formation)
The thiolate anion is a soft, highly reactive nucleophile.
-
Conditions: Mild base (
or ), Alkyl Halide ( ), DMF or MeOH, RT. -
Outcome: Formation of 2-bromo-6-(alkylthio)purines.
-
Application: Installing lipophilic tails or linkers.
C2-Nucleophilic Aromatic Substitution ( )
Once the sulfur is alkylated (locking the tautomer), the bromine at C2 becomes the primary electrophilic site.
-
Conditions: Primary/Secondary Amine, Heat (80–120°C), n-Butanol or DMF.
-
Outcome: Displacement of Br to form 2-amino-6-thiopurine derivatives.
-
Application: This is the classic route to 2,6-disubstituted adenosines and TLR7 agonists .
Figure 3: Sequential functionalization logic for library generation.
Experimental Protocols
Protocol A: Synthesis from 2,6-Dibromopurine (Regioselective Thiolation)
This protocol minimizes the formation of the 2,6-dithiol byproduct.
-
Preparation: Dissolve 2,6-dibromopurine (2.78 g, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add Sodium Hydrosulfide hydrate (NaSH·xH₂O) (1.1 eq, calculated based on H₂S content) dissolved in a minimum amount of DMF/water. Note: Slow addition is crucial to prevent local excess which leads to dithiol formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material (
) should disappear, replaced by a lower spot ( ). -
Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from ethanol/water if necessary.
-
Yield: Typically 80–90%.
Protocol B: S-Alkylation (General Procedure)
-
Dissolution: Suspend 2-bromo-7H-purine-6-thiol (1.0 eq) in DMF (5 mL/mmol).
-
Base: Add
(1.5 eq). Stir for 15 min; the solution typically turns clear/yellow as the thiolate forms. -
Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at RT for 2–4 hours.
-
Isolation: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.[2]
Handling, Stability & Safety
Stability Concerns
-
Oxidation: Purine thiols are prone to oxidative dimerization to form disulfides (R-S-S-R) upon exposure to air, especially in basic solution. Always store under inert gas. If the product appears darker or insoluble, treat with DTT (dithiothreitol) to reduce disulfides back to the monomer.
-
Hygroscopicity: Store in a desiccator at -20°C.
Safety Profile
-
Toxicity: As a purine antimetabolite analog, assume potential mutagenicity and teratogenicity . Handle only in a fume hood.
-
Skin/Eye: Irritant. Wear nitrile gloves and safety glasses.
-
Incompatibility: Strong oxidizing agents (peroxides, permanganates).
References
-
Synthesis and Reactivity of 2,6-Disubstituted Purines
- Source: Legraverend, M., et al. "Synthesis of 2,6-functionalized purines." Bioorganic & Medicinal Chemistry, 2006.
- Context: Establishes the regioselectivity of nucleophilic attack
-
Tautomerism of Purine Thiols
- Source: PubChem Compound Summary for CID 667490 (6-Mercaptopurine).
- Context: Validates the thione tautomer preference in neutral media.
-
Applications in TLR7 Agonists
- Source: Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of 2,6,8-trisubstituted purines as TLR7 agonists."
- Context: Demonstrates the utility of the 2-bromo-6-thio scaffold for constructing immunomodul
-
Chemical Supplier Data (Physical Properties)
- Source: BLD Pharm / Sigma-Aldrich C
- Context: Verification of CAS number and physical st
